3-{[3-(trifluoromethyl)benzyl]sulfanyl}-1H-1,2,4-triazole
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Overview
Description
3-{[3-(trifluoromethyl)benzyl]sulfanyl}-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a trifluoromethylbenzyl sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-(trifluoromethyl)benzyl]sulfanyl}-1H-1,2,4-triazole typically involves the reaction of 3-(trifluoromethyl)benzyl chloride with 1H-1,2,4-triazole-3-thiol under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-{[3-(trifluoromethyl)benzyl]sulfanyl}-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole ring can be reduced under specific conditions, although this is less common.
Substitution: The trifluoromethylbenzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophiles such as halogens or nitro groups under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted trifluoromethylbenzyl derivatives.
Scientific Research Applications
3-{[3-(trifluoromethyl)benzyl]sulfanyl}-1H-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Agrochemicals: The compound is explored for its use as a pesticide or herbicide, leveraging its biological activity against various pests and weeds.
Materials Science: It is studied for its potential use in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3-{[3-(trifluoromethyl)benzyl]sulfanyl}-1H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This combination of properties enables the compound to exert its biological effects by disrupting key biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A basic triazole compound with similar structural features but lacking the trifluoromethylbenzyl sulfanyl group.
3-(trifluoromethyl)benzyl chloride: A precursor in the synthesis of the target compound, with similar reactivity but different applications.
Sulfoxides and Sulfones: Oxidized derivatives of the target compound with distinct chemical properties and applications.
Uniqueness
3-{[3-(trifluoromethyl)benzyl]sulfanyl}-1H-1,2,4-triazole is unique due to the presence of both the trifluoromethylbenzyl and sulfanyl groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific and industrial applications .
Properties
IUPAC Name |
5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1H-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3S/c11-10(12,13)8-3-1-2-7(4-8)5-17-9-14-6-15-16-9/h1-4,6H,5H2,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVHOOBWUSSGGIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CSC2=NC=NN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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